

Summary of In Vivo Studies on Astringin

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Compound Focus: Astringin

CAS No.: 29884-49-9

Cat. No.: S519586

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Study Focus	Animal Model	Astringin Dosage	Administration Route	Key Findings & Measured Parameters
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| **Nephrotoxicity** [1] | Male Sprague Dawley rats | 10 mg/kg | Not specified | **Gene Expression** ↓: HMGB1, TNF- α , NF- κ B, COX-2, IL-6, MYD88, RAGE, TLR4, IL-1 β . **Oxidative Stress** ↓: ROS & MDA levels; restored GSH, SOD, CAT activities. **Renal Function** ↑: Reduced Cystatin C, Uric acid, NGAL, Creatinine, BUN. **Apoptosis** ↓: Increased Bcl-2; decreased Bax, Caspase-3, Caspase-9. | | **Acute Lung Injury** [2] [3] | Mice (strain not specified) | Not specified | Not specified | **Inflammation** ↓: Reduced TNF- α , IL-1 β , and IL-6 production. **Oxidative Stress** ↓: Suppressed ROS generation. **Pathway Inhibition:** Inhibited the ROS-mediated PI3K/AKT/NF- κ B signaling pathway. |

Detailed Experimental Protocol for Nephrotoxicity Study

The following detailed methodology is adapted from the 2025 study on chromium-induced nephrotoxicity [1].

Aim

To assess the palliative efficacy of **astringin** against chromium (Cr)-induced renal toxicity by regulating biochemical and histological parameters.

Materials and Reagents

- **Test Compound: Astringin** ($\geq 95\%$ purity recommended).
- **Toxin:** Potassium dichromate or equivalent Chromium (Cr) compound.
- **Animals:** Thirty-two (32) male Sprague Dawley rats (7-9 weeks old, 180-220 g).
- **Key Assay Kits:** ELISA kits for TNF- α , IL-6, IL-1 β , NGAL, KIM-1; colorimetric/fluorometric kits for ROS, MDA, GSH, SOD, CAT, GPx.
- **qRT-PCR** reagents for gene expression analysis.
- **Histopathology** supplies (buffered formalin, paraffin, hematoxylin, eosin).

Animal Grouping and Dosing Schedule

Rats are randomly divided into four groups (n=8):

- **Group I (Control):** Vehicle only (e.g., saline or carboxymethyl cellulose).
- **Group II (Disease Model):** Cr (15 mg/kg body weight).
- **Group III (Treatment):** Cr (15 mg/kg) + **Astringin** (10 mg/kg body weight).
- **Group IV (Per Se Control):** **Astringin** (10 mg/kg body weight) only.

The dosing period is 21-28 days, with administrations given via oral gavage.

Sample Collection and Preparation

- **Blood Collection:** Collect blood from the retro-orbital plexus or via cardiac puncture under anesthesia at the end of the study. Centrifuge to separate serum for biochemical analysis.
- **Tissue Harvesting:** Euthanize animals and rapidly dissect kidneys. Weigh kidneys and divide each: one portion is homogenized in cold buffer for biochemical assays, another is stored in RNA later for qRT-PCR, and a third is fixed in 10% buffered formalin for histology.

Key Endpoint Assessments

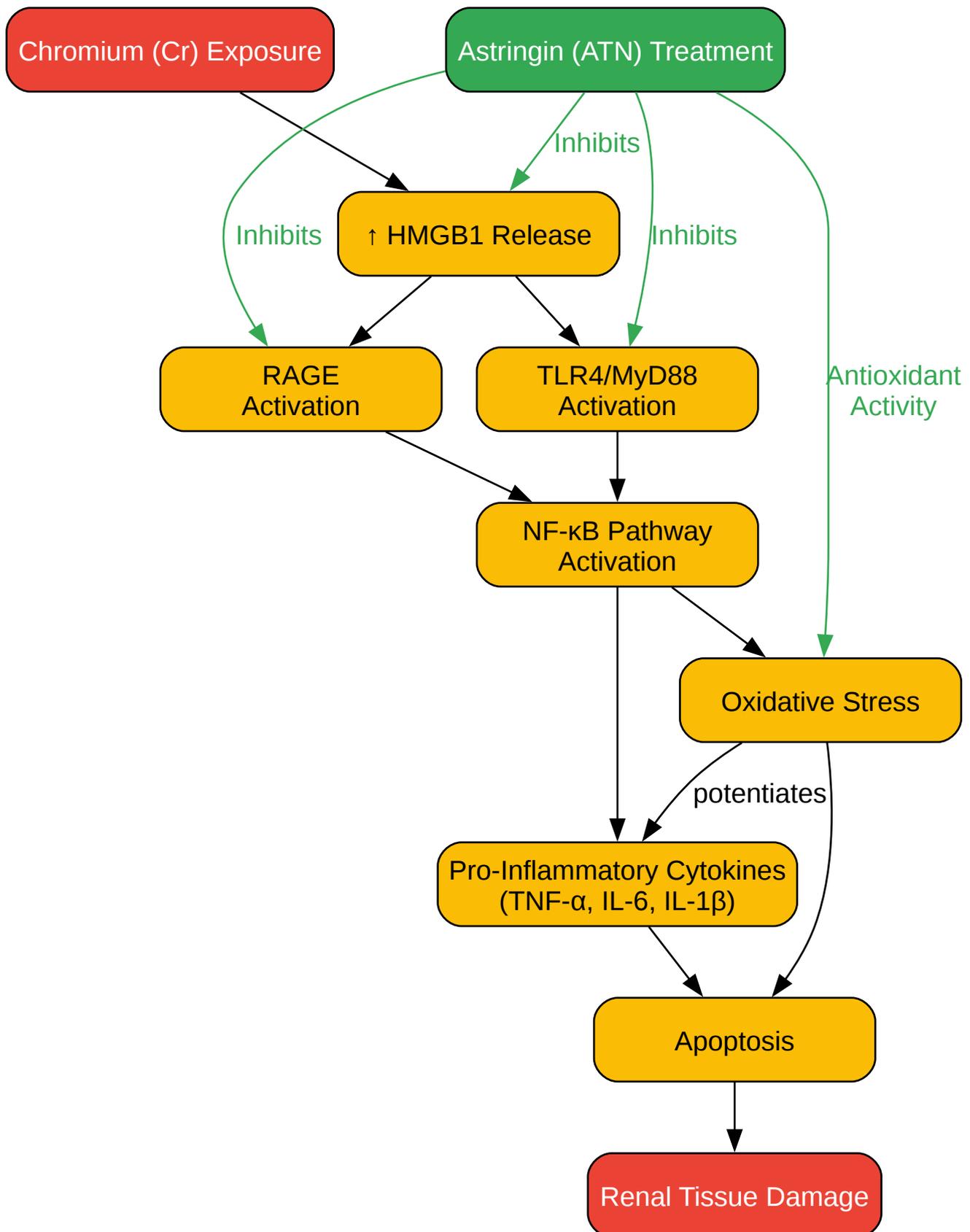
- **Gene Expression Analysis (qRT-PCR):** Isolate total RNA from kidney tissue, synthesize cDNA, and perform qRT-PCR to analyze expression levels of **HMGB1, TNF- α , NF- κ B, COX-2, IL-6, MYD88, RAGE, TLR4, and IL-1 β .**
- **Oxidative Stress Markers:**
 - Measure **Reactive Oxygen Species (ROS)** and **Malondialdehyde (MDA)** levels.
 - Assess activities of antioxidant enzymes: **Glutathione Reductase (GSR), Glutathione Peroxidase (GPx), Superoxide Dismutase (SOD), and Catalase (CAT).**
 - Measure reduced **Glutathione (GSH)** content.
- **Renal Function Biomarkers:** Analyze serum/urine levels of **Cystatin C, Uric acid, Neutrophil Gelatinase-Associated Lipocalin (NGAL), Creatinine, Blood Urea Nitrogen (BUN), and Urea.**
- **Apoptotic Markers:** Quantify protein levels of **Bcl-2, Bax, Caspase-3, and Caspase-9.**
- **Histopathological Examination:** Process fixed kidney tissues, embed in paraffin, section at 5 μ m, and stain with Hematoxylin and Eosin (H&E). Examine under a light microscope for morphological changes.

Data and Statistical Analysis

Express all data as mean \pm standard deviation (SD). Analyze using one-way ANOVA followed by a post-hoc test (e.g., Tukey's test) to compare between groups. A p-value of less than 0.05 ($p < 0.05$) is considered statistically significant.

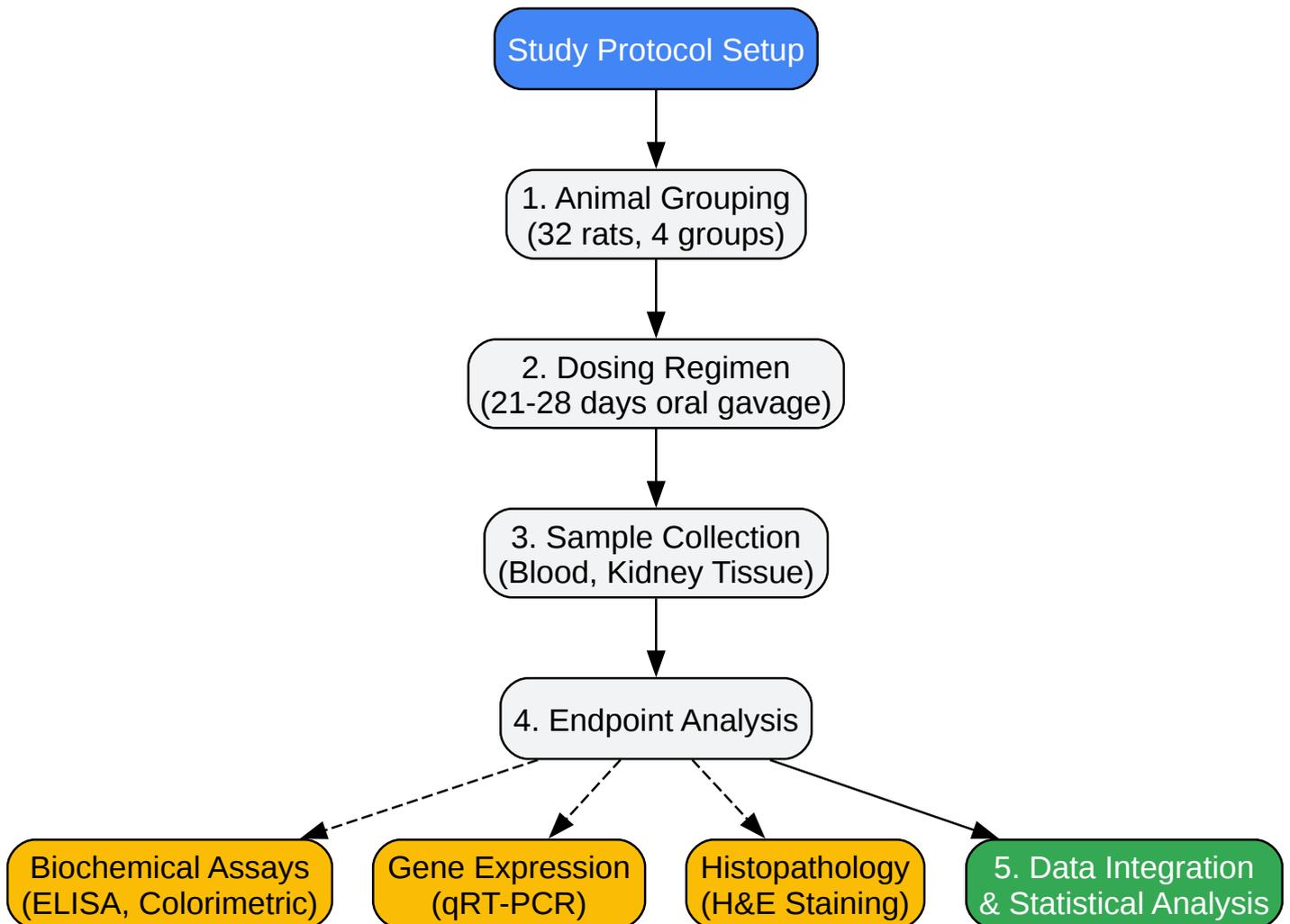
Mechanistic Insights and Workflow

The nephroprotective effect of **astringin** is mediated through the modulation of key signaling pathways, as illustrated below.



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The experimental workflow for evaluating **astringin**'s efficacy in an in vivo model follows a logical sequence from setup to analysis.



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Critical Considerations for Protocol Development

- **Dosage and Formulation:** The effective dosage of 10 mg/kg for nephroprotection provides a starting point [1]. For new disease models, a dose-ranging study (e.g., 5, 10, 20 mg/kg) is essential. The vehicle for dissolving **astringin** (e.g., saline, CMC, DMSO) must be optimized for solubility and biocompatibility.
- **Model Validation:** The success of the study hinges on a properly induced disease model. Pilot studies should confirm that the toxin (e.g., Cr) reliably induces the desired pathology in your specific

animal facility.

- **Beyond Nephrotoxicity:** The demonstrated efficacy in acute lung injury via the **PI3K/AKT/NF-κB pathway** [2] [3] and in inhibiting ferroptosis [4] suggests **astringin's** potential can be explored in other oxidative stress and inflammation-driven disease models.

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